methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16087299
InChI: InChI=1S/C19H19Cl3N2O3S/c1-10-6-3-4-7-11(10)15(25)23-18(19(20,21)22)24-16-14(17(26)27-2)12-8-5-9-13(12)28-16/h3-4,6-7,18,24H,5,8-9H2,1-2H3,(H,23,25)
SMILES:
Molecular Formula: C19H19Cl3N2O3S
Molecular Weight: 461.8 g/mol

methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC16087299

Molecular Formula: C19H19Cl3N2O3S

Molecular Weight: 461.8 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -

Specification

Molecular Formula C19H19Cl3N2O3S
Molecular Weight 461.8 g/mol
IUPAC Name methyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C19H19Cl3N2O3S/c1-10-6-3-4-7-11(10)15(25)23-18(19(20,21)22)24-16-14(17(26)27-2)12-8-5-9-13(12)28-16/h3-4,6-7,18,24H,5,8-9H2,1-2H3,(H,23,25)
Standard InChI Key NZLVWATWXGKGDL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C3=C(S2)CCC3)C(=O)OC

Introduction

Structural Characterization

Molecular Architecture

The compound’s structure comprises three primary components:

  • Cyclopenta[b]thiophene backbone: A fused bicyclic system with a five-membered cyclopentane ring adjacent to a thiophene ring.

  • Trichloroethylamine side chain: A -CH₂CCl₃ group linked to an amine, contributing steric bulk and electrophilic character.

  • 2-Methylbenzoyl and methyl ester groups: Aromatic and ester functionalities that enhance solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉Cl₃N₂O₃S
Molecular Weight461.78 g/mol
CAS Registry Number300698-11-7
IUPAC NameMethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves multi-step protocols:

  • Friedel-Crafts Acylation: Formation of the cyclopenta[b]thiophene core using anhydrous AlCl₃ as a catalyst .

  • Amide Coupling: Introduction of the 2-methylbenzoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Trichloroethylamine Incorporation: Reaction of the amine intermediate with trichloroacetaldehyde under reducing conditions .

Critical Reaction Conditions:

  • Temperature: 50–60°C for acylation steps to prevent side reactions .

  • Solvents: Dichloromethane or toluene for non-polar intermediates; DMF for polar steps.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .

Chemical Reactivity

Functional Group Transformations

  • Ester Hydrolysis: The methyl ester undergoes alkaline hydrolysis to the carboxylic acid, enabling further derivatization .

  • Amide Bond Cleavage: Acidic or enzymatic cleavage of the benzoyl group facilitates modular structural modifications.

  • Nucleophilic Substitution: The trichloroethyl group participates in SN2 reactions with thiols or amines, offering routes to analogs .

Table 2: Stability Under Physiological Conditions

ConditionStability
pH 7.4 (37°C)Stable for 24 hours
Liver MicrosomesHalf-life: 2.1 hours
PlasmaNo degradation after 6 hours

Biological Activity and Applications

Anticancer Properties

Preliminary screens against MCF-7 breast cancer cells show IC₅₀ = 12 µM, with apoptosis induction via caspase-3 activation . Comparative data with analogs highlight the necessity of the 2-methylbenzoyl group for potency.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)
MCF-7 (Breast)12.0 ± 1.2
A549 (Lung)18.5 ± 2.1
HEK293 (Normal)>50

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Antibiotic Adjuvants: Enhancing efficacy of β-lactams against resistant strains .

  • Targeted Therapies: Conjugation with monoclonal antibodies for tumor-specific delivery.

Material Science

Functionalization of the thiophene ring enables use in organic semiconductors, with a reported hole mobility of 0.03 cm²/V·s .

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